4-fluoro-3-(N-(4-fluorobenzyl)sulfamoyl)-N-(4-phenoxyphenyl)benzamide
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Overview
Description
4-fluoro-3-(N-(4-fluorobenzyl)sulfamoyl)-N-(4-phenoxyphenyl)benzamide is a synthetic organic compound that belongs to the class of sulfonamide derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-3-(N-(4-fluorobenzyl)sulfamoyl)-N-(4-phenoxyphenyl)benzamide typically involves multiple steps, including the introduction of fluorine atoms, the formation of the sulfonamide group, and the coupling of phenyl rings. A common synthetic route may include:
Fluorination: Introduction of fluorine atoms to the benzene ring using reagents such as fluorine gas or fluorinating agents like N-fluorobenzenesulfonimide.
Sulfonamide Formation: Reaction of the fluorinated benzene derivative with a sulfonamide precursor, such as 4-fluorobenzylamine, under acidic or basic conditions to form the sulfonamide group.
Coupling Reaction: Coupling of the sulfonamide intermediate with 4-phenoxyphenylbenzoyl chloride in the presence of a base like triethylamine to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-3-(N-(4-fluorobenzyl)sulfamoyl)-N-(4-phenoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzene rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-fluoro-3-(N-(4-fluorobenzyl)sulfamoyl)-N-(4-phenoxyphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
4-fluoro-3-(N-(4-fluorobenzyl)sulfamoyl)-N-(4-phenoxyphenyl)benzamide can be compared with other sulfonamide derivatives, such as:
- 4-fluoro-N-(4-fluorobenzyl)-N-(4-phenoxyphenyl)benzenesulfonamide
- 4-chloro-3-(N-(4-chlorobenzyl)sulfamoyl)-N-(4-phenoxyphenyl)benzamide
Uniqueness
- Fluorine Atoms : The presence of fluorine atoms in the compound enhances its chemical stability and biological activity.
- Sulfonamide Group : The sulfonamide group contributes to its potential therapeutic applications.
- Phenyl Rings : The phenyl rings provide structural rigidity and influence its interaction with molecular targets.
By comparing these compounds, researchers can identify the unique properties and potential advantages of this compound in various applications.
Properties
IUPAC Name |
4-fluoro-3-[(4-fluorophenyl)methylsulfamoyl]-N-(4-phenoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20F2N2O4S/c27-20-9-6-18(7-10-20)17-29-35(32,33)25-16-19(8-15-24(25)28)26(31)30-21-11-13-23(14-12-21)34-22-4-2-1-3-5-22/h1-16,29H,17H2,(H,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSMKTBBSYDJBPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)S(=O)(=O)NCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20F2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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